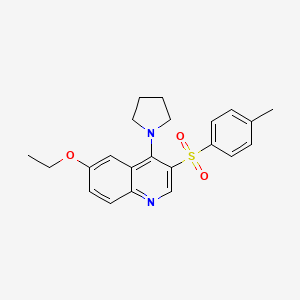
6-Ethoxy-4-(pyrrolidin-1-yl)-3-tosylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-4-(pyrrolidin-1-yl)-3-tosylquinoline is a useful research compound. Its molecular formula is C22H24N2O3S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Selective Enzyme Inhibitors
6-Ethoxy-4-(pyrrolidin-1-yl)-3-tosylquinoline derivatives have been explored for their potential as selective enzyme inhibitors. For instance, studies on heteroaryl substituted tetrahydropyrroloquinolinones, closely related to the chemical structure , have highlighted their effectiveness as inhibitors of aldosterone synthase (CYP11B2). This enzyme is a promising target for the treatment of conditions like hyperaldosteronism, congestive heart failure, and myocardial fibrosis. These compounds exhibit high selectivity and potency, providing insights into fine-tuning the selectivity of CYP11B2 inhibitors, which is crucial for developing targeted therapies for various syndromes and metabolic disorders (Lucas et al., 2011).
Organic Synthesis and Heterocyclic Compounds
The compound and its derivatives are utilized in the synthesis of a wide range of heterocyclic systems. For example, research into the regioselective reductions of 3-aminosuccinimides has opened pathways to synthesizing novel pyrrolo[3,2-c]isoquinolines, demonstrating the compound's utility in generating new heterocyclic systems with potential pharmacological activities (Brière et al., 1997). Additionally, the synthesis of cyclopentene-fused pyrroloisoquinolinone derivatives via N-acyliminium ion cyclization showcases the versatility of this compound in constructing complex heterocyclic frameworks, which are essential in drug discovery and development (Hwang et al., 2002).
Anticancer Lead Compounds
Derivatives of this compound have been designed and synthesized with an eye towards anticancer activity. Notably, compounds that structurally mimic or are inspired by its framework have shown significant antiproliferative activity against various cancer cell lines, highlighting the potential of these compounds as leads in cancer therapy. For example, a study on indole-2-carboxylate derivatives, influenced by the chemical backbone of pyrroloquinoline quinone (PQQ), revealed compounds with potent antiproliferative effects, indicating the value of this scaffold in developing new anticancer agents (Ji et al., 2014).
Propriétés
IUPAC Name |
6-ethoxy-3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-3-27-17-8-11-20-19(14-17)22(24-12-4-5-13-24)21(15-23-20)28(25,26)18-9-6-16(2)7-10-18/h6-11,14-15H,3-5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOQBUYHYOAAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
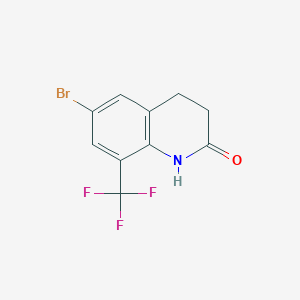
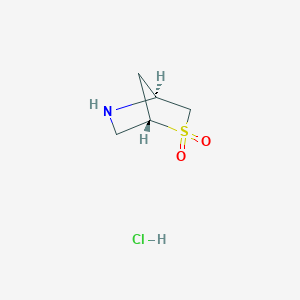

![Ethyl 4-(4-chlorophenyl)-2-[3-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate](/img/structure/B2529691.png)
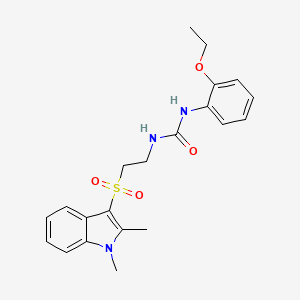
![1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2529693.png)
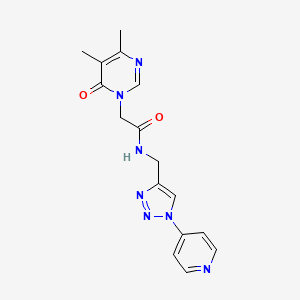

![2-[(2,2-dimethylpropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid](/img/no-structure.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2529699.png)
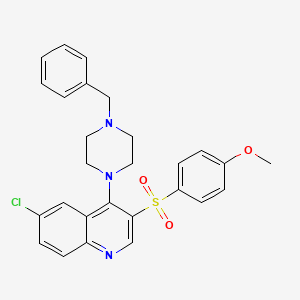
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2529705.png)
![2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol](/img/structure/B2529706.png)
![2-[1-(1-Fluoroethenyl)cyclobutyl]acetic acid](/img/structure/B2529707.png)
